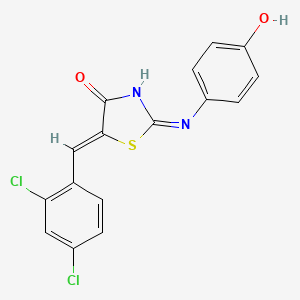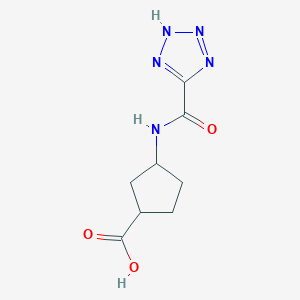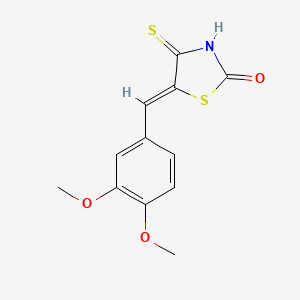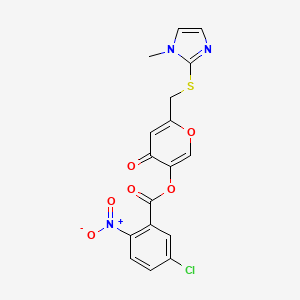![molecular formula C18H19N5O3 B2739625 4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one CAS No. 1798040-67-1](/img/structure/B2739625.png)
4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the functional groups present in the molecule .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with various reagents. The functional groups present in the molecule can give clues about its reactivity .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis and Structural Analysis : Research on the synthesis of complex macrocyclic compounds and their structural analysis through methods like X-ray diffraction highlights the intricate design and synthesis of complex molecular structures. These studies are foundational in understanding the molecular architecture and potential reactivity or applications of complex molecules, including those with similar complexity to the compound Moustafa & Girgis, 2007.
Organotellurium(IV) Compounds : The study on organotellurium(IV) compounds provides insight into the synthesis of organometallic complexes with specific coordination patterns. Such research may indicate potential catalytic or material science applications for similarly structured organic compounds Gysling et al., 1980.
Applications in Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : Studies focused on the efficient synthesis of heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These methodologies can be relevant for the synthesis and application of complex molecules like the one Bacchi et al., 2005.
Electron Donor Compounds : Research on methyl- and methoxy-substituted compounds as new electron donor molecules for electronic and photonic materials demonstrates the importance of such molecular modifications in enhancing electronic properties, which could be analogous to modifications in the compound of interest Bueno et al., 1999.
Advanced Materials and Chemical Synthesis
Advanced Synthesis Techniques : The creation and analysis of complex macrocycles and heterocycles, involving intricate synthesis techniques and characterizations, lay the groundwork for developing materials with specific functions, such as catalysis, molecular recognition, or novel pharmaceuticals Alcock et al., 1988.
Molecular Electronics and Photophysics : Investigations into the electronic structures and photophysical properties of complex molecular systems are crucial for the development of molecular electronics and sensors. Such studies can provide insights into how complex molecules, similar in structure to the compound , may be used in technological applications Yao et al., 2015.
Mécanisme D'action
Safety and Hazards
Safety data is typically obtained from laboratory testing. This can include information on toxicity, flammability, environmental impact, and safe handling procedures.
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-6-16-19-8-12-9-22(5-4-14(12)23(16)20-11)18(25)13-10-21(2)17(24)7-15(13)26-3/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQBHBHSKDUQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)

![N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2739548.png)
![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)
![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)




![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
